

Technical Guide: In Vitro Kinase Assay Profiling of FGFR Inhibitors

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Compound of Interest

Compound Name: *Fgfr-IN-5*

Cat. No.: *B15580467*

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Disclaimer: Extensive searches for "**Fgfr-IN-5**" did not yield specific in vitro kinase assay data. This guide has been compiled using publicly available information on other well-characterized Fibroblast Growth Factor Receptor (FGFR) inhibitors to serve as a comprehensive example of the requested technical content.

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of four receptor tyrosine kinases (FGFR1-4) that play a crucial role in various biological processes, including cell proliferation, differentiation, migration, and survival.^{[1][2][3]} Aberrant FGFR signaling, due to gene amplification, activating mutations, or translocations, is implicated in the pathogenesis of numerous cancers.^{[1][4]} Consequently, FGFRs have emerged as significant therapeutic targets for cancer treatment.^{[2][5]} This document provides a technical overview of the in vitro kinase assay results for representative FGFR inhibitors, details the experimental protocols for such assays, and illustrates the associated signaling pathways.

Data Presentation: In Vitro Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several representative FGFR inhibitors against the four FGFR isoforms and other selected kinases. These values indicate the inhibitor's potency and selectivity. Lower IC₅₀ values denote higher potency.

Kinase Target	LY2874455 IC50 (nM)	AZD4547 IC50 (nM)	Ponatinib IC50 (nM)
FGFR1	2.6	0.2	9
FGFR2	2.8	2.5	13
FGFR3	2.7	1.8	17
FGFR4	6.5	47	103
VEGFR2	18	16	1.5
KDR	-	24	-
KIT	-	13	7
ABL	-	>10000	0.37

Data compiled from multiple sources. Note that assay conditions can vary between studies, affecting absolute IC50 values.

Experimental Protocols

In Vitro Kinase Assay Methodology

A common method for determining the potency of kinase inhibitors is the LanthaScreen™ Eu Kinase Binding Assay, which measures the displacement of a fluorescent tracer from the kinase's ATP-binding site.

Materials:

- Kinase: Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4.
- Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[\[6\]](#)
- Tracer: Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor scaffold.
- Antibody: Europium-labeled anti-tag antibody (e.g., Eu-anti-His).
- Test Compound: FGFR inhibitor of interest, serially diluted in DMSO.

- Assay Plate: 384-well, low-volume plate.

Procedure:

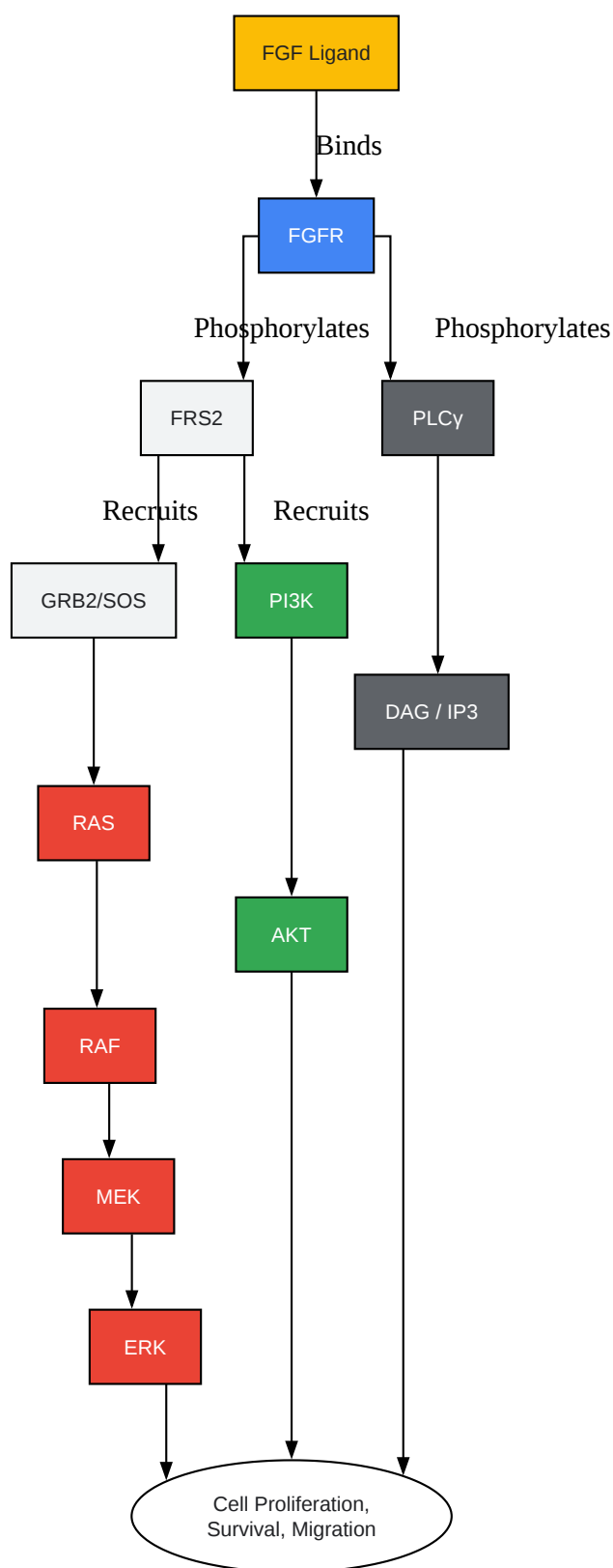
- Compound Preparation: A 10-point serial dilution of the test inhibitor is prepared in DMSO. Further dilution into the kinase buffer is performed to achieve the final desired concentrations.
- Assay Reaction Setup: The assay is typically performed by adding the following components in order to the wells of a 384-well plate:
 - 5 μ L of the diluted test compound.
 - 5 μ L of a mixture containing the specific FGFR kinase and the Eu-labeled antibody.
 - 5 μ L of the fluorescently labeled tracer.^[6]
- Incubation: The plate is incubated at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.^[6]
- Signal Detection: The plate is read on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). The emission signals at 665 nm (acceptor/tracer) and 615 nm (donor/antibody) are measured.
- Data Analysis:
 - The emission ratio (665 nm / 615 nm) is calculated for each well.
 - The percent inhibition is determined relative to high (no inhibitor) and low (saturating concentration of a known potent inhibitor) controls.
 - IC₅₀ values are calculated by fitting the percent inhibition data to a four-parameter logistic model using appropriate software.

Signaling Pathways and Experimental Workflows

FGFR Signaling Pathway

The binding of a Fibroblast Growth Factor (FGF) ligand to an FGFR induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation triggers multiple downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLC γ pathways, which regulate key cellular processes like proliferation, survival, and migration.

[7]

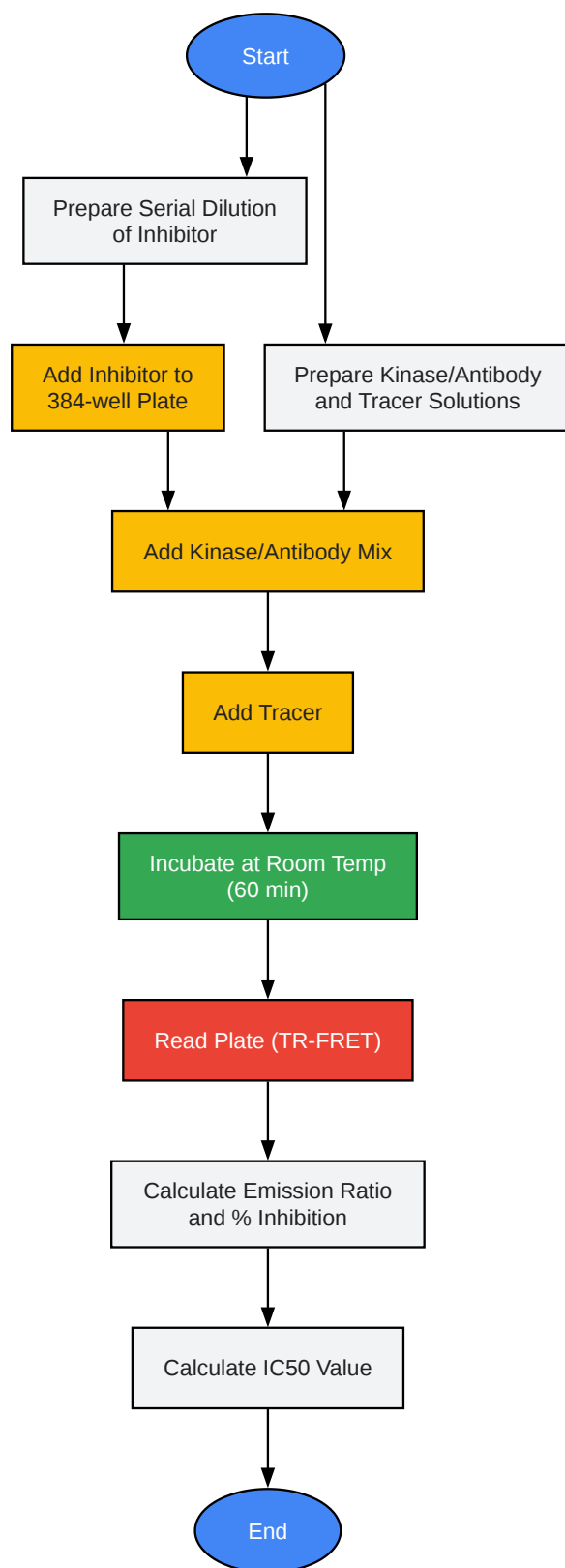


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Caption: Simplified FGFR signaling pathway.

In Vitro Kinase Assay Workflow

The following diagram illustrates the key steps in a typical in vitro kinase binding assay used to determine inhibitor potency.



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Caption: Workflow for an in vitro kinase binding assay.

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